2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine
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Description
2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Novel 1,2,4-triazole derivatives, including compounds related to 2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer Applications
Research has been conducted on the synthesis and cytotoxic activity of benzoxazole and benzoxazolone derivatives containing cyclic amine moieties. These compounds were evaluated against four human cancer cell lines, and the presence of the cyclic amine moiety in the benzoxazole scaffold was found to influence their cytotoxic effect toward cancer cells, suggesting their potential use as anticancer agents (Murty et al., 2011).
Material Science and Polymer Synthesis
The structural analysis and coordination compounds of a novel this compound derivative have been studied, showing potential applications in material science and coordination chemistry (Téllez et al., 2013). Additionally, aromatic poly(amide-benzoxazole)s derived from benzoxazole-containing compounds have been synthesized, demonstrating good mechanical properties and thermal stability, which could be useful in the development of high-performance polymers (Marcos‐Fernández et al., 2001).
Chemical Synthesis and Methodology
Research has been conducted on the efficient synthesis of benzoxazoles, including derivatives of this compound, via copper-catalyzed intramolecular coupling cyclization reactions. This provides a simple and efficient method for benzoxazole synthesis, which is significant for the development of various chemical compounds (Wu et al., 2014).
Properties
IUPAC Name |
2-(2-chlorophenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-10-4-2-1-3-9(10)13-16-11-7-8(15)5-6-12(11)17-13/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJBTOIBTRGZPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289152 |
Source
|
Record name | 2-(2-Chlorophenyl)-5-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-79-8 |
Source
|
Record name | 2-(2-Chlorophenyl)-5-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293737-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chlorophenyl)-5-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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